p-Mentha-1,5-dien-8-ol

Description

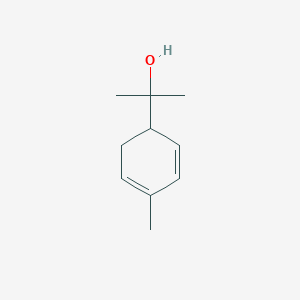

Structure

2D Structure

3D Structure

Properties

CAS No. |

1686-20-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H16O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-6,9,11H,7H2,1-3H3 |

InChI Key |

FQEXRDMYDXBXEO-UHFFFAOYSA-N |

SMILES |

CC1=CCC(C=C1)C(C)(C)O |

Canonical SMILES |

CC1=CCC(C=C1)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: p-Mentha-1,5-dien-8-ol (CAS No. 1686-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a naturally occurring monoterpenoid found in the essential oils of various plants. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reported biological activities. The information is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and medicinal chemistry. All quantitative data is summarized in structured tables, and a logical workflow for its synthesis is presented using a Graphviz diagram.

Chemical and Physical Properties

This compound is a cyclic monoterpene alcohol with the chemical formula C₁₀H₁₆O.[1][2][3][4] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1686-20-0[1][2][3][4] |

| Molecular Formula | C₁₀H₁₆O[1][2][3][4] |

| Molecular Weight | 152.23 g/mol [4] |

| IUPAC Name | 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol |

| Synonyms | α-Phellandren-8-ol, p-1,5-Menthadien-8-ol, alpha-phellandren-8-ol[5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point (estimated) | 214 °C | [4] |

| Flash Point (estimated) | 94.91 °C | [4] |

| XLogP3-AA | 1.8 | [4] |

| Vapor Pressure (estimated) | - | [4] |

| Evaporation Rate | Moderately slow | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) WebBook provides mass spectrometry data (electron ionization) for this compound.[1][3] This data is essential for its identification in complex mixtures such as essential oils.

Gas Chromatography

Kovats retention indices for this compound have been reported on both polar and non-polar columns, which is valuable for its separation and identification in volatile mixtures.[1][7][8]

Table 3: Kovats Retention Indices

| Column Type | Active Phase | Retention Index | Reference |

| Polar | Innowax | 1670 | [1] |

| Polar | BP-20 | 1714, 1725 | [2] |

| Polar | RTX-Wax | 1698 | [2] |

| Polar | AT-Wax | 1709 | [2] |

| Polar | DB-Wax | 1718 | [2] |

| Non-polar | AT-5 | 1167 | [8] |

| Non-polar | DB-5 | 1159 | [8] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Synthesis

The synthesis of this compound can be conceptually derived from its precursor, α-phellandrene. The biosynthesis of phellandrenes starts from geranyl pyrophosphate.[11] A potential synthetic workflow is outlined below.

Biological Activity

The biological activities of this compound are not extensively studied for the pure compound. However, it is a constituent of essential oils from various Mentha species which have demonstrated a range of biological effects.

Antimicrobial and Antifungal Activity

Essential oils from Mentha species, which may contain this compound, have shown antibacterial and antifungal properties.[12][13][14] For instance, the essential oil of Tanacetum tomentellum, containing 0.3% this compound, exhibited mild antifungal activity against Cryptococcus neoformans with an IC50 value of 45 µg/mL.[15] However, the specific contribution of this compound to this activity is not determined.

Anti-inflammatory Activity

Various extracts and essential oils from Mentha species have been investigated for their anti-inflammatory properties.[16][17][18][19] While these studies suggest the potential of Mentha constituents in modulating inflammatory pathways, the direct anti-inflammatory effect of isolated this compound remains to be elucidated.

Safety and Handling

Conclusion

This compound is a monoterpenoid with potential for further investigation in various scientific and industrial applications. This guide provides a foundational understanding of its properties. Future research should focus on elucidating the complete spectroscopic profile, developing efficient and specific synthesis protocols, and conducting comprehensive studies on the biological activities and potential mechanisms of action of the pure compound. Such efforts will be crucial for unlocking its full potential in drug development and other fields.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. scent.vn [scent.vn]

- 5. This compound (CAS 1686-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. alpha-phellandren-8-ol, 1686-20-0 [thegoodscentscompany.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Phellandrene - Wikipedia [en.wikipedia.org]

- 12. Chemical constituents, <i>in vitro</i> antibacterial and antifungal activity of <i>Mentha</i> × <i>Piperita</i> L. (peppermint) essential oils - Journal of King Saud University - Science [jksus.org]

- 13. Antifungal Activity of Essential Oil and Main Components from Mentha pulegium Growing Wild on the Chilean Central Coast [mdpi.com]

- 14. Evaluation of the Antifungal Activity of Mentha x piperita (Lamiaceae) of Pancalieri (Turin, Italy) Essential Oil and Its Synergistic Interaction with Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. A Comparative Analysis of the Chemical Composition, Anti-Inflammatory, and Antinociceptive Effects of the Essential Oils from Three Species of Mentha Cultivated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory activity of four solvent fractions of ethanol extract of Mentha spicata L. investigated on acute and chronic inflammation induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of p-Menthane Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of p-menthane monoterpenoids, a class of natural products with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the enzymatic steps, subcellular compartmentalization, and key regulatory points of these pathways, with a focus on the well-studied biosynthesis of menthol in Mentha species. Furthermore, this guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these pathways, and includes visual diagrams to facilitate a deeper understanding for research and development applications.

The Core Biosynthetic Pathway of p-Menthane Monoterpenoids

The biosynthesis of p-menthane monoterpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The pathway proceeds through the formation of the C10 precursor, geranyl diphosphate (GPP), followed by a series of cyclization and functionalization reactions.

From Geranyl Diphosphate to the p-Menthane Skeleton

The formation of the p-menthane ring structure is a critical step catalyzed by a class of enzymes known as monoterpene synthases. In the case of many p-menthane monoterpenoids, (-)-limonene synthase catalyzes the cyclization of GPP to form (-)-limonene, the parent olefin of this subgroup.

Figure 1: Core biosynthetic pathway of (-)-menthol.

Subcellular Compartmentalization

The biosynthesis of p-menthane monoterpenoids is a highly compartmentalized process, involving enzymes located in the plastids, endoplasmic reticulum, and cytosol. This intricate organization necessitates the transport of intermediates across different subcellular membranes.

Figure 2: Subcellular localization of key enzymes.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in p-menthane monoterpenoid biosynthesis.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | Reference |

| (+)-Limonene Synthase | Citrus sinensis | Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | [1] |

| Ene-reductase (NtDBR) | Nicotiana tabacum | (5R)-Pulegone | - | <0.1 | [2] |

| (-)-Menthone Reductase (MMR) | Mentha x piperita | (-)-Menthone | - | 1.63 | [2] |

| (+)-Neomenthol Dehydrogenase (MNMR) | Mentha x piperita | (+)-Neomenthol | - | 0.96 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of p-menthane monoterpenoid biosynthesis.

General Experimental Workflow

A typical workflow for the identification and characterization of enzymes involved in p-menthane biosynthesis is outlined below.

Figure 3: General experimental workflow.

Protocol for GC-MS Analysis of Monoterpenoids

Objective: To identify and quantify volatile monoterpenoids from plant extracts or enzyme assays.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms)

-

Helium carrier gas

-

Samples (plant extracts or enzyme assay products)

-

Solvent (e.g., n-hexane)

-

Internal standard (e.g., n-alkane series)

Procedure:

-

Sample Preparation:

-

For plant tissues, perform solvent extraction (e.g., with n-hexane or dichloromethane).

-

For enzyme assays, extract the reaction mixture with an equal volume of n-hexane.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Add a known concentration of an internal standard.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a suitable temperature (e.g., 250°C) and split mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 250-300°C) at a specific rate (e.g., 5-10°C/min).

-

Carrier Gas Flow Rate: Set to a constant flow (e.g., 1 mL/min).

-

MS Detector: Set the mass range (e.g., m/z 40-400) and ionization mode (Electron Ionization at 70 eV).

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention indices with literature values.

-

Quantify compounds by comparing their peak areas to the peak area of the internal standard.

-

General Protocol for Cloning and Heterologous Expression of a Terpene Synthase

Objective: To produce a recombinant terpene synthase for in vitro characterization.

Materials:

-

Plant tissue expressing the gene of interest

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

DNA polymerase for PCR

-

Gene-specific primers

-

Expression vector (e.g., pET vector for E. coli)

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target terpene synthase from the cDNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested PCR product into the expression vector.

-

Transform the ligation product into competent E. coli cells for plasmid propagation.

-

Verify the sequence of the cloned gene.

-

-

Heterologous Expression:

-

Transform the expression vector containing the terpene synthase gene into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM).

-

Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Harvest the cells by centrifugation.

-

General Protocol for Enzyme Assay of a Monoterpene Synthase

Objective: To determine the activity and product profile of a recombinant monoterpene synthase.

Materials:

-

Purified recombinant monoterpene synthase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT)

-

Substrate: Geranyl diphosphate (GPP)

-

Cofactor: MgCl2 or MnCl2

-

Organic solvent for extraction (e.g., n-hexane)

-

GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

In a glass vial, prepare the reaction mixture containing the assay buffer, cofactor (e.g., 10 mM MgCl2), and the purified enzyme.

-

Initiate the reaction by adding the substrate (GPP) to a final concentration in the low micromolar range.

-

Overlay the reaction mixture with a layer of n-hexane to trap volatile products.

-

-

Incubation:

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis:

-

Stop the reaction by vortexing to extract the monoterpene products into the n-hexane layer.

-

Analyze the n-hexane layer by GC-MS as described in Protocol 3.2 to identify and quantify the products.

-

This guide provides a foundational understanding of the biosynthesis of p-menthane monoterpenoids. The provided protocols and data serve as a starting point for researchers to further explore and engineer these valuable metabolic pathways.

References

An In-depth Technical Guide to p-Mentha-1,5-dien-8-ol: Chemical Structure, Stereoisomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-1,5-dien-8-ol, a monoterpenoid alcohol also known as α-phellandren-8-ol, is a naturally occurring compound found in the essential oils of various plants. Its chemical structure, featuring a cyclohexadiene ring and a tertiary alcohol functional group, gives rise to interesting stereochemical properties and a range of potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomerism

This compound has the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2] The systematic IUPAC name for this compound is 2-(4-methylcyclohexa-2,4-dien-1-yl)propan-2-ol. The structure consists of a p-menthane skeleton characterized by a six-membered ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of two double bonds within the ring at positions 1 and 5, and a hydroxyl group on the tertiary carbon of the isopropyl group (C8), define its specific identity.

The key structural feature of this compound is the presence of a single chiral center at the C4 position of the cyclohexadiene ring, the carbon atom to which the 2-hydroxyprop-2-yl group is attached. This chirality results in the existence of two enantiomers: (4R)-p-mentha-1,5-dien-8-ol and (4S)-p-mentha-1,5-dien-8-ol.

The stereochemistry of these enantiomers is crucial as it can significantly influence their biological activity and sensory properties.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various solvents and biological systems, as well as for developing analytical methods for its detection and quantification.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1][2] |

| CAS Number | 1686-20-0 | [1] |

| Boiling Point (estimated) | 214 °C | [2] |

| Flash Point (estimated) | 94.91 °C | [2] |

| Vapor Pressure (estimated) | 0.0552 hPa @ 20°C | [2] |

| XLogP3-AA | 1.8 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of α-phellandrene. A general synthetic approach involves the epoxidation of the endocyclic double bond of α-phellandrene followed by rearrangement of the epoxide. The synthesis of specific stereoisomers requires the use of chiral starting materials or stereoselective reagents.

Representative Synthesis of p-Mentha-2,8-dien-1-ol (a related isomer)

A reported synthesis for a structurally related isomer, p-mentha-2,8-dien-1-ol, provides insight into a potential synthetic route.[3] This multi-step synthesis starts from (R)-(+)-limonene.

Experimental Protocol:

-

Epoxidation: (R)-(+)-limonene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform at 0°C for 2 hours to yield the corresponding 1,2-epoxide.

-

Aminolysis: The epoxide is then reacted with 40% aqueous dimethylamine at 80°C for 18 hours.

-

Oxidation: The resulting amino alcohol is oxidized using 30% hydrogen peroxide in 50% aqueous acetonitrile at room temperature for 2 hours.

-

Elimination: The final step involves a thermal elimination reaction at 180°C under reduced pressure (1 mm Hg) to yield p-mentha-2,8-dien-1-ol.

Spectral Data

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 | ~135 |

| C2 | ~120-130 |

| C3 | ~20-30 |

| C4 | ~40-50 |

| C5 | ~120-130 |

| C6 | ~25-35 |

| C7 (CH₃ on C1) | ~20-25 |

| C8 (quaternary C) | ~70-75 |

| C9, C10 (CH₃ on C8) | ~25-30 |

Expected ¹H NMR Chemical Shifts:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| Olefinic Protons (H2, H5, H6) | 5.5 - 6.0 | m |

| H4 | ~2.5 - 3.0 | m |

| CH₂ Protons (H3) | ~2.0 - 2.5 | m |

| CH₃ Protons (H7) | ~1.7 | s |

| CH₃ Protons (H9, H10) | ~1.2 | s |

| OH Proton | Variable | s (broad) |

Biological Activities and Potential Applications

This compound, as a component of various essential oils, has been associated with a range of biological activities, primarily antimicrobial and antioxidant effects.

Antimicrobial Activity

Essential oils containing this compound have demonstrated activity against various microorganisms. For instance, the essential oil of Tanacetum tomentellum, which contains this compound, showed mild antifungal activity against Cryptococcus neoformans.[4] The lipophilic nature of monoterpenoids like this compound allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Antioxidant Activity

The antioxidant potential of compounds like this compound is attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The conjugated diene system in the cyclohexadiene ring may contribute to the stabilization of the resulting radical. The general mechanism of antioxidant action involves the quenching of reactive oxygen species (ROS), which are implicated in various pathological conditions.

References

Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid alcohol, p-Mentha-1,5-dien-8-ol (CAS RN: 1686-20-0).[1][2] Intended for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

| Proton Assignment (Tentative) | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-1 | Olefinic region | Multiplet |

| H-5 | Olefinic region | Multiplet |

| H-4 | Allylic proton | Multiplet |

| H-3, H-6 | Allylic/Aliphatic protons | Multiplets |

| -CH₃ (on ring) | Aliphatic region | Singlet or Doublet |

| -CH₃ (isopropyl) | Aliphatic region | Singlets |

| -OH | Variable | Singlet (broad) |

¹³C NMR (Carbon-13 NMR) Spectral Data

A study by Boti et al. (2006) analyzed the chemical composition of Juniperus oxycedrus ssp. oxycedrus berry and leaf oils, which included the identification of this compound using ¹³C NMR in combination with other techniques. While the full dataset from this specific publication is not publicly accessible, the presence of this compound was confirmed through their analysis.[2] The expected carbon environments are listed below.

| Carbon Assignment (Tentative) | Expected Chemical Shift (ppm) |

| C-8 (C-OH) | 70-80 |

| C-1, C-5, C-2, C-6 (Olefinic) | 100-150 |

| C-4 (Allylic CH) | 40-60 |

| C-3 (Aliphatic CH₂) | 20-40 |

| C-7 (Ring CH₃) | 15-25 |

| C-9, C-10 (Isopropyl CH₃) | 20-30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3010-3080 | C-H (alkene) | Stretching |

| ~2850-2960 | C-H (alkane) | Stretching |

| ~1640-1680 | C=C | Stretching |

| ~1450 | C-H | Bending |

| ~1375 | C-H (gem-dimethyl) | Bending |

| ~1000-1200 | C-O | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1][2] The fragmentation pattern is a key tool for its identification.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 152 | Present (low intensity) | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - CH₃ - H₂O]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 59 | High | [C₃H₇O]⁺ (from cleavage alpha to the hydroxyl group) |

| 43 | High | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a monoterpenoid alcohol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 30° or 45° pulse.

-

Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.

-

Set a relaxation delay (d1) of 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the number of scans to 1024 or more, depending on the sample concentration.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire the FID.

-

-

Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

-

This compound (liquid)

-

FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.

-

Dropper or pipette

Procedure (using NaCl/KBr plates):

-

Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.

-

Data Acquisition:

-

Collect a background spectrum of the empty spectrometer.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Microsyringe

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS. The data system will acquire the mass spectra of the components as they elute from the GC column.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

References

The Occurrence and Analysis of α-Phellandren-8-ol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence, analysis, and biosynthetic context of α-phellandren-8-ol, a rare monoterpenoid found in various plant essential oils. This document is intended to serve as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.

Quantitative Occurrence of α-Phellandren-8-ol

α-Phellandren-8-ol, also known as p-menth-1(7),5-dien-8-ol, is a hydroxylated derivative of the more common monoterpene α-phellandrene. While not as widespread as other monoterpenoids, it has been identified as a significant constituent in the essential oils of several plant species. The following table summarizes the quantitative data available on its occurrence.

| Plant Species | Family | Plant Part | Extraction Method | α-Phellandren-8-ol Concentration (%) | Reference(s) |

| Prostanthera staurophylla | Lamiaceae | Leaves and Twigs | Hydrodistillation | 5.7 | [1][2] |

| Boswellia dalzielii | Burseraceae | Gum Resin | Not Specified | 4.0 | [1] |

| Ferula cupularis | Apiaceae | Flower | Not Specified | 0.27 | [3] |

| Laurus nobilis | Lauraceae | Leaf | Not Specified | 0.20 | [3] |

| Daucus carota (Carrot) | Apiaceae | Seed | Not Specified | 0.18 | [3] |

| Prangos uechtritzii | Apiaceae | Fruit | Not Specified | 0.10 | [3] |

| Ribes nigrum (Blackcurrant) | Grossulariaceae | Bud | Not Specified | trace - 0.66 | [3] |

Experimental Protocols

The isolation and quantification of α-phellandren-8-ol from plant matrices typically involve an initial extraction of the essential oil, followed by chromatographic analysis.

Essential Oil Extraction via Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant material. The following is a generalized protocol.

-

Plant Material Preparation : Fresh or dried plant material (e.g., leaves, flowers, resin) is comminuted to increase the surface area for efficient oil extraction.

-

Apparatus Setup : A Clevenger-type apparatus is typically used, which consists of a large round-bottom flask, a condenser, and a collection vessel. The plant material is placed in the flask and fully submerged in water.

-

Distillation : The water is heated to boiling. The steam, rich in volatile oils, rises and passes into the condenser.

-

Condensation and Separation : The condenser cools the steam, turning it back into a liquid (hydrosol and essential oil). Due to the difference in density and immiscibility, the essential oil separates from the aqueous layer and can be collected.

-

Drying and Storage : The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a low temperature to prevent degradation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the separation, identification, and quantification of volatile compounds in essential oils.

-

Sample Preparation : The essential oil sample is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.

-

GC System : A gas chromatograph equipped with a capillary column (e.g., DB-5, HP-5MS) is used for separation. The oven temperature is programmed to ramp up gradually to separate compounds based on their boiling points and polarity.

-

Carrier Gas : An inert gas, typically helium or hydrogen, is used as the carrier gas to move the sample through the column.

-

Injection : A small volume of the diluted sample is injected into the heated inlet of the GC, where it is vaporized.

-

Mass Spectrometry : As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Compound Identification : The identification of α-phellandren-8-ol is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a spectral library (e.g., NIST, Wiley).

-

Quantification : The concentration of α-phellandren-8-ol is determined by measuring the peak area in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Visualizing Key Processes

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the extraction and analysis of α-phellandren-8-ol from plant material.

Biosynthetic Pathway of p-Menthane Monoterpenoids

α-Phellandren-8-ol belongs to the p-menthane class of monoterpenoids. The biosynthesis of these compounds in plants originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram outlines the core biosynthetic pathway leading to the p-menthane skeleton.

While the specific enzymes responsible for the conversion of an α-phellandrene precursor to α-phellandren-8-ol have not been fully elucidated, it is hypothesized that cytochrome P450 monooxygenases are involved in the hydroxylation step, a common modification in terpenoid biosynthesis. Further research is needed to characterize the precise enzymatic reactions and regulatory mechanisms governing the production of this rare monoterpenoid.

References

- 1. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of p-Mentha-1,5-dien-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol), a monoterpene alcohol with applications in various industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics of this compound.

Introduction

This compound is a naturally occurring terpenoid found in the essential oils of various plants. Its unique chemical structure, comprising a cyclohexadiene ring and a tertiary alcohol functional group, dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in pharmaceuticals, flavorings, and fragrances, where it may be formulated in diverse solvent environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| CAS Number | 1686-20-0 |

| Boiling Point (est.) | 214 °C |

| Flash Point (est.) | 94.91 °C |

| logP (o/w) (est.) | 1.8 |

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes this quantitative data for easy comparison.[1]

| Solvent | Solubility (g/L) at 25°C |

| 1,4-Dioxane | 701.46 |

| Acetonitrile | 275.91 |

| Acetone | 260.37 |

| Dimethylformamide (DMF) | 249.31 |

| Ethanol | 432.99 |

| Ethyl acetate | 267.93 |

| Isobutanol | 191.46 |

| Isopropanol | 345.28 |

| Methanol | 391.02 |

| Methyl acetate | 235.84 |

| n-Butanol | 331.78 |

| n-Propanol | 306.27 |

| Tetrahydrofuran (THF) | 793.35 |

| Toluene | 136.99 |

| 2-Butanone | 242.98 |

| Water | 2.5 |

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory practices for solubility testing of organic compounds.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried residue.

-

The difference in weight will give the mass of this compound dissolved in the known volume of the solvent.

-

-

Chromatographic Method (GC-FID):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID and determine the concentration of this compound from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the solvent used.

-

Visualizations

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of a solute like this compound in a solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the general workflow for the experimental determination of solubility.

Caption: General workflow for experimental solubility determination.

References

An In-depth Technical Guide on the Identification and Occurrence of p-Mentha-1,5-dien-8-ol

This technical guide provides a comprehensive overview of p-mentha-1,5-dien-8-ol, a monoterpenoid found in various plant species. While a singular discovery paper for this compound is not prominent in the scientific literature, its identification has been documented in numerous phytochemical analyses of essential oils. This guide consolidates data on its natural sources, analytical methodologies for its isolation and characterization, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of a diverse range of plants. The concentration of this compound is typically low, and it co-occurs with other terpenes. The following table summarizes the quantitative data from various studies that have identified this compound in different plant species.

| Plant Species | Plant Part | Percentage (%) in Essential Oil | Reference |

| Xylopia aethiopica | Fruits | 0.12 - 0.20 | [1] |

| Salvia fruticosa | Leaves | Trace | [2] |

| Ferula assa-foetida | Root | 3.44 | |

| Tanacetum tomentellum | Aerial parts | 0.3 | [3] |

| Cymbopogon citratus | Leaves | 0.85 - 0.86 | [4] |

| Cinnamomum migao | Fruit | 0.08 - 1.3 | [5] |

| Duguetia lanceolata | Barks | 0.2 | [6] |

| Plectranthus asirensis | Not Specified | 0.5 | [7] |

| Plectranthus barbatus | Not Specified | 0.6 | [7] |

| Juniperus phoenicea | Berries | 1.6 - 2.88 | [8] |

| Espeletia grandiflora | Not Specified | 2.9 | [9] |

| Espeletia killipii | Not Specified | 2.3 | [9] |

| Elaeoselinum asclepium subsp. meoides | Flowering aerial parts | 0.2 | [10] |

Experimental Protocols

The isolation and identification of this compound from plant sources typically involve hydrodistillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification of the components.

1. Isolation of Essential Oil by Hydrodistillation

This protocol describes a general method for extracting essential oils from plant material using a Clevenger-type apparatus.

-

Plant Material Preparation: The plant material (e.g., leaves, fruits, roots) is air-dried to reduce moisture content. The dried material is then ground to a fine powder to increase the surface area for efficient extraction.[1][3]

-

Hydrodistillation Procedure:

-

A known quantity of the powdered plant material (e.g., 300 g) is placed in a round-bottom flask.

-

The flask is filled with a sufficient volume of distilled water to immerse the plant material.

-

The flask is connected to a Clevenger-type apparatus, which is then fitted with a condenser.

-

The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.

-

The condensed steam and essential oil are collected in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a layer on top.

-

The distillation process is typically carried out for a period of 3 to 4 hours to ensure complete extraction of the volatile components.[1][3]

-

After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water.

-

The obtained essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.[3]

-

2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of the extracted essential oil to identify and quantify its components, including this compound.

-

Instrumentation: A GC-MS system equipped with a fused silica capillary column is used. A common stationary phase is 5% phenyl dimethyl siloxane.

-

GC Conditions:

-

Injection: A small volume of the essential oil (e.g., 0.1 - 1 µL) is injected into the GC. A split injection mode is often used.

-

Carrier Gas: Helium or Nitrogen is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 220-260°C) at a specific rate (e.g., 3°C/min). This temperature gradient allows for the separation of compounds with different boiling points.

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high temperature (e.g., 260°C) to ensure the volatilization of the sample and prevent condensation.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization is commonly used, with a typical energy of 70 eV.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) ratio range, for example, from 40 to 500 Da, to detect the fragments of the ionized compounds.

-

-

Component Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and with data from mass spectral libraries (e.g., NIST, Wiley).

Visualizations

Workflow for Isolation and Identification of this compound

Caption: General workflow for the isolation and identification of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. ajernet.net [ajernet.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical analysis and evaluation of the cytotoxic, antimicrobial and antioxidant activities of essential oils from three Plectranthus species grown in Saudi Arabia | springermedizin.de [springermedizin.de]

- 8. itjfs.com [itjfs.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Mentha-1,5-dien-8-ol from Limonene Isomer α-Phellandrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,5-dien-8-ol, also known as α-phellandren-8-ol, is a monoterpene alcohol with potential applications in organic synthesis and as a chiral building block. While its direct synthesis from the abundant and inexpensive starting material limonene is challenging due to the formation of various isomers, a more selective route involves the use of limonene's isomer, α-phellandrene. This document provides detailed protocols for the synthesis of this compound from α-phellandrene via a two-step process: photosensitized oxidation to form the corresponding hydroperoxides, followed by reduction to the desired alcohol.

Synthesis Pathway Overview

The synthesis proceeds in two main stages:

-

Photooxidation of α-Phellandrene: α-Phellandrene is subjected to photosensitized oxidation using a sensitizer, such as Rose Bengal, and a light source in the presence of oxygen. This reaction generates a mixture of allylic hydroperoxides.

-

Reduction of Hydroperoxides: The resulting hydroperoxide mixture is then reduced to the corresponding alcohols, yielding this compound. Common reducing agents for this step include sodium sulfite or sodium borohydride.

Data Presentation

| Parameter | Photooxidation of α-Phellandrene | Reduction of Hydroperoxides |

| Starting Material | α-Phellandrene | α-Phellandrene Hydroperoxides |

| Key Reagents | Rose Bengal (sensitizer), Oxygen | Sodium Sulfite (Na₂SO₃) |

| Solvent | Isopropanol | Water |

| Reaction Time | 6 hours | 3 hours |

| Temperature | Ambient temperature (sunlight) | 70°C |

| Conversion Rate | 99% | Not explicitly stated, but sufficient for high yield |

| Final Product | This compound | This compound |

| Overall Yield | 65% (of the corresponding thujene analog) | Not explicitly stated for this compound |

Note: The yield provided is for a similar reaction with α-thujene as described in the cited patent, suggesting a comparable yield can be expected for α-phellandrene.

Experimental Protocols

Protocol 1: Synthesis of this compound via Photooxidation and Reduction

This protocol is adapted from a general procedure for the photooxidation of terpenes.[1]

Materials:

-

α-Phellandrene

-

Isopropanol

-

Rose Bengal (sensitizer)

-

Oxygen gas

-

Sodium sulfite (Na₂SO₃)

-

Toluene

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Tubular photoreactor with a parabolic mirror (for sunlight application) or a suitable laboratory photoreactor with a visible light source

-

Standard laboratory glassware

-

Rotary evaporator

-

Distillation apparatus

Part 1: Photooxidation of α-Phellandrene

-

Prepare a solution of α-phellandrene and Rose Bengal in isopropanol. A typical concentration would be approximately 20% (w/w) of the terpene in the solvent, with a catalytic amount of Rose Bengal (e.g., 0.1% w/w relative to the terpene).

-

Circulate the solution through the photoreactor.

-

Continuously bubble oxygen gas through the solution.

-

Irradiate the solution with a suitable light source. If using sunlight, a parabolic mirror can be used to concentrate the radiation.[1] The reaction is typically carried out at temperatures between 10°C and 40°C.[1]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is expected to reach high conversion (e.g., 99%) within approximately 6 hours.[1]

Part 2: Reduction of α-Phellandrene Hydroperoxides

-

Upon completion of the photooxidation, prepare an aqueous solution of sodium sulfite. An excess of the reducing agent should be used.

-

Add the sodium sulfite solution to the reaction mixture containing the hydroperoxides.

-

Heat the mixture to approximately 70°C and stir for about 3 hours to ensure complete reduction.[1]

Part 3: Work-up and Purification

-

After reduction, perform a distillation to remove the isopropanol/water mixture.

-

To aid phase separation, add toluene to the distillation residue.

-

Separate the organic phase, wash it with water, and dry it over anhydrous sodium sulfate.

-

For final purification, distill the product, preferably over a small amount of sodium carbonate.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical steps from limonene to the final product.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of p-Mentha-1,5-dien-8-ol"

Abstract

This application note provides a comprehensive protocol for the identification and analysis of p-Mentha-1,5-dien-8-ol (also known as α-phellandren-8-ol) using Gas Chromatography-Mass Spectrometry (GC-MS). This monoterpenoid is a volatile organic compound found in various natural sources, and its accurate characterization is crucial for quality control in the flavor, fragrance, and pharmaceutical industries. The detailed methodologies for sample preparation, instrument parameters, and data analysis are outlined to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 1686-20-0) is a tertiary terpene alcohol with the molecular formula C₁₀H₁₆O.[1][2] As a component of essential oils, its unique aromatic profile makes it a compound of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of such volatile compounds, offering high-resolution separation and unambiguous identification based on mass fragmentation patterns.[3] This document presents a standardized workflow for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis of volatile compounds. The goal is to obtain a clean, particle-free sample diluted in a suitable volatile solvent.

Reagents and Materials:

-

This compound standard

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate (for drying extracts, if applicable)

-

2 mL glass autosampler vials with PTFE-lined caps

-

Micropipettes

-

Vortex mixer

Protocol for Standard Solution:

-

Prepare a stock solution of this compound at 1 mg/mL in hexane.

-

Perform serial dilutions to create working standards. A typical concentration for analysis is approximately 10 µg/mL.

-

Transfer the final diluted sample into a 2 mL glass autosampler vial.

Protocol for Complex Matrices (e.g., Essential Oils):

-

Accurately weigh 100 mg of the essential oil into a vial.

-

Dilute the oil with 10 mL of hexane to achieve a 1% (w/v) solution.

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

If the sample is from a hydrodistillation and may contain water, pass it through a small column of anhydrous sodium sulfate to dry it.

-

Filter the diluted sample using a 0.22 µm syringe filter into a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Method optimization may be required based on the specific instrument and column used. A non-polar DB-5ms type column is often suitable for general terpene analysis.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 50:1) or Splitless for trace analysis |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-450 m/z |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Solvent Delay | 3-5 minutes |

Data Presentation and Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a validated spectral library such as NIST.

Quantitative Data Summary

The following table summarizes the key analytical data for this compound. The Kovats Retention Index (RI) is a standardized measure that can help in compound identification across different systems. The major mass fragments are critical for spectral library matching.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Kovats RI (Non-polar column) | Major Mass Fragments (m/z) |

| This compound | C₁₀H₁₆O | 152.23 | ~1150 - 1180[4] | 59, 79, 94, 137 |

Note: The fragment at m/z 59 is typically the base peak due to the formation of the stable [C(CH₃)₂OH]⁺ ion.

Visualizations

Experimental Workflow

The overall process from sample acquisition to final data analysis is illustrated in the workflow diagram below.

Caption: Experimental workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The electron ionization (EI) of this compound results in a molecular ion (M⁺) at m/z 152, which is often unstable. The molecule then undergoes characteristic fragmentation to produce more stable daughter ions, which form the basis of its mass spectrum.

Caption: Proposed EI fragmentation of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust framework for the GC-MS analysis of this compound. By adhering to the specified sample preparation techniques and instrument parameters, researchers can achieve accurate identification and characterization of this important terpene alcohol, facilitating its study and application in various scientific and industrial fields.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of p-Mentha-1,5-dien-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of p-Mentha-1,5-dien-8-ol, a monoterpenoid of interest in natural product chemistry and drug discovery. Due to the limited availability of a consolidated public data set, this note also outlines a general protocol for the synthesis and purification of this compound, followed by standardized procedures for sample preparation and NMR data acquisition. The presented data is a representative compilation from various sources and should be used as a reference for the structural elucidation of this compound.

Introduction

This compound, also known as α-phellandren-8-ol, is a naturally occurring monoterpene alcohol. Its chemical formula is C₁₀H₁₆O, and its molecular weight is 152.23 g/mol . The structural analysis of such compounds is crucial for understanding their biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This application note presents the ¹H and ¹³C NMR spectral data for this compound and provides detailed protocols for its analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.80 - 5.60 | m | - | H-1, H-5 |

| 5.55 | m | - | H-6 |

| 2.85 | m | - | H-4 |

| 2.20 - 1.95 | m | - | H-3 |

| 1.75 | s | - | H-7 |

| 1.25 | s | - | H-9, H-10 |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 134.5 | C | C-2 |

| 131.0 | CH | C-1 |

| 125.5 | CH | C-5 |

| 121.0 | CH | C-6 |

| 72.5 | C | C-8 |

| 45.0 | CH | C-4 |

| 31.0 | CH₂ | C-3 |

| 27.0 | CH₃ | C-9, C-10 |

| 21.0 | CH₃ | C-7 |

Note: The presented data is a representative compilation and may vary slightly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

-

Starting Material: α-Phellandrene

-

Oxidation: Photooxidation of α-phellandrene in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield a mixture of hydroperoxides.

-

Reduction: The resulting hydroperoxide mixture is then reduced using a suitable reducing agent (e.g., sodium sulfite or triphenylphosphine) to yield the corresponding alcohols, including this compound.

-

Purification: The product mixture is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer

-

Pulse Program: Standard single-pulse sequence (zg30 or equivalent)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-10 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30 or equivalent)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0-150 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

Data Analysis and Interpretation

The acquired ¹H and ¹³C NMR spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm). The interpretation of the spectra involves assigning the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants, aided by 2D NMR experiments like COSY and HSQC if necessary.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the NMR analysis of this compound.

Caption: Experimental workflow from synthesis to spectral analysis.

Caption: Relationship between NMR data and structural information.

Application Notes & Protocols: Isolation and Purification of p-Mentha-1,5-dien-8-ol from Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol found in the essential oils of various plants, including certain species of the Mentha and Tanacetum genera.[1][2][3] This compound, and others in its class, are of interest to researchers for their potential biological activities and use as chiral building blocks in organic synthesis. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from plant material. The methodologies described herein are based on established principles of natural product chemistry and can be adapted for various plant sources.

I. Data Presentation

The successful isolation and purification of this compound can be quantified at various stages. The following tables provide representative data for yields and purity assessment.

Table 1: Extraction Yield from Plant Material

| Plant Source (Hypothetical) | Extraction Method | Solvent System | Yield of Crude Extract (% w/w) |

| Mentha piperita leaves | Soxhlet Extraction | n-Hexane | 3.5 |

| Mentha suaveolens aerial parts | Hydrodistillation | Water | 1.8 (Essential Oil) |

| Tanacetum tomentellum flowers | Supercritical CO₂ Extraction | CO₂ | 2.1 |

Table 2: Purification of this compound

| Purification Step | Starting Material | Yield (%) | Purity by GC-MS (%) |

| Column Chromatography | Crude Hexane Extract | 15.2 | 85 |

| Preparative HPLC | 85% Pure Fraction | 78.5 | >98 |

| Crystallization | >98% Pure Fraction | 91.3 | >99.5 |

Table 3: Spectroscopic Data for Purified this compound

| Spectroscopic Method | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.8-6.0 (m, 2H), 5.5-5.7 (m, 1H), 2.8-3.0 (m, 1H), 1.8-2.2 (m, 4H), 1.75 (s, 3H), 1.25 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.8, 133.2, 125.4, 121.9, 72.8, 40.1, 31.5, 30.8, 26.9, 20.7 |

| Mass Spectrometry (EI) | m/z (%): 152 (M⁺, 5), 137 (15), 119 (100), 91 (45), 77 (30), 59 (80) |

| FT-IR (neat) | ν (cm⁻¹): 3380 (O-H), 3020, 2970, 2930, 1645, 1450, 1375, 1130 |

II. Experimental Protocols

The following protocols provide a detailed methodology for the extraction, isolation, and purification of this compound.

Protocol 1: Extraction of Crude Plant Extract

This protocol describes the extraction of non-polar compounds, including this compound, from dried plant material using Soxhlet extraction.

Materials:

-

Dried and powdered plant material (e.g., Mentha species)

-

n-Hexane, analytical grade

-

Soxhlet extractor apparatus

-

Heating mantle

-

Rotary evaporator

-

Round bottom flasks

-

Cellulose extraction thimble

Procedure:

-

Accurately weigh approximately 100 g of dried and powdered plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assemble the Soxhlet apparatus with a 500 mL round bottom flask containing 300 mL of n-hexane and a condenser.

-

Heat the flask using a heating mantle to initiate the extraction process. The solvent will vaporize, condense, and drip into the chamber containing the plant material.

-

Continue the extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the n-hexane extract using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.

-

Record the final weight of the crude extract and calculate the yield.

Protocol 2: Isolation by Column Chromatography

This protocol details the separation of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude n-hexane extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane, analytical grade

-

Ethyl acetate, analytical grade

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Anisaldehyde staining solution

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., gradients of 2%, 5%, 10%, 20%, 50% ethyl acetate in n-hexane).

-

Collect fractions of approximately 20 mL each.

-

Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating. This compound, being an alcohol, should stain well.

-

Combine the fractions containing the compound of interest based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain a partially purified sample.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to a high degree of purity using preparative HPLC.

Materials:

-

Partially purified fraction from column chromatography

-

HPLC-grade methanol

-

HPLC-grade water

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column

Procedure:

-

Dissolve the partially purified sample in the mobile phase.

-

Set up the preparative HPLC system. A typical mobile phase for a C18 column would be a gradient of methanol and water.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run the HPLC method, monitoring the separation at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Combine the collected fractions containing the pure compound.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Assess the purity of the final compound using analytical HPLC or GC-MS.

III. Visualizations

Experimental Workflow for Isolation and Purification

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a plant source.

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Techniques

This diagram shows the logical progression of purification techniques, moving from a crude mixture to a highly purified compound.

Caption: Purification strategy from crude extract to pure compound.

References

Application Notes and Protocols for the Extraction of p-Mentha-1,5-dien-8-ol via Hydrodistillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-1,5-dien-8-ol is a monoterpenoid alcohol with potential applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and standardized protocols for its extraction from natural sources using hydrodistillation, a widely used method for isolating essential oils from plant materials. The protocols described herein are based on established methodologies for terpene extraction and analysis, with a specific focus on sources identified to contain this compound.

Hydrodistillation is a process where plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase. This method is favored for its simplicity and the avoidance of organic solvents.

Natural Sources and Yield

While this compound may be present in various aromatic plants, a notable source is Cryptomeria japonica, also known as Japanese cedar. The essential oil from its foliage and cones has been found to contain a complex mixture of terpenes, including p-menthane derivatives. The yield of essential oil from Cryptomeria japonica can vary depending on the plant part, geographical location, and extraction conditions.

For illustrative purposes, the following table summarizes essential oil yields obtained from Cryptomeria japonica using hydrodistillation.

| Plant Material | Grinding Status | Hydrodistillation Time (hours) | Essential Oil Yield (% w/w) | Reference |

| Azorean Cryptomeria japonica Immature Female Cones | Ground | 4 | 1.0 | [1] |

| Azorean Cryptomeria japonica Immature Female Cones | Non-Ground | 4 | 0.5 | [1] |

| Azorean Cryptomeria japonica Foliage | N/A | 4 | 0.82 | [2] |

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection: Collect fresh plant material, such as the foliage or cones of Cryptomeria japonica. The plant material should be healthy and free from disease or contamination.

-

Size Reduction: To increase the surface area for extraction, it is recommended to reduce the size of the plant material. For foliage, chop it into small pieces of approximately 2 cm in length.[3] For cones, grinding may significantly increase the yield.[1]

-

Storage: If not used immediately, the plant material can be stored at -20°C to preserve the volatile compounds.[3]

Hydrodistillation Protocol

This protocol is adapted from methodologies used for the extraction of essential oils from Cryptomeria japonica.[2][3]

Apparatus:

-

5 L round-bottom flask

-

Clevenger-type apparatus

-

Heating mantle

-

Condenser with circulating cold water

-

Collection vessel

Procedure:

-

Place a known amount of prepared plant material (e.g., 300 g of fresh, chopped foliage) into the 5 L round-bottom flask.[2]

-

Add distilled water to the flask. A common plant material to water ratio is 1:10 (w/v), so for 300 g of plant material, add 3 L of water.[2]

-

Set up the Clevenger-type apparatus connected to the flask and the condenser.

-

Begin heating the mixture to boiling.

-

Continue the distillation for a set period, typically 3 to 4 hours, starting from the collection of the first drop of distillate.[1][2]

-

The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

After the distillation is complete, allow the apparatus to cool.

-

Carefully collect the essential oil from the collection tube.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, amber glass vial at 4°C to prevent degradation.[3]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds in essential oils.

Instrumentation and Conditions:

The following conditions are based on typical analyses of essential oils containing p-menthane derivatives.

| Parameter | Specification | Reference |

| Gas Chromatograph | ||

| Column | ZB-5MSplus (30 m x 0.25 mm i.d., 0.25 µm film thickness) | [2][3] |

| Carrier Gas | Helium | |

| Flow Rate | 1 mL/min | |

| Injector Temperature | 260°C | [2] |

| Injection Volume | 0.1 - 1 µL | [2] |

| Split Ratio | 20:1 to 24.4:1 | [2] |

| Oven Temperature Program | Initial temp 50-60°C, ramp at 2-5°C/min to 260-280°C, hold for 5 min | [2] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI) | [2] |

| Ionization Energy | 70 eV | [2] |

| Mass Scan Range | 40-400 amu | [2] |

| Ion Source Temperature | 260°C | [2] |

| Transfer Line Temperature | 300°C | [2] |

Sample Preparation for GC-MS:

-

Dilute the essential oil sample in a suitable solvent such as n-hexane or methylene chloride (e.g., 1:10 or 1:100 v/v).

Compound Identification:

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard, and by matching the mass spectrum with entries in mass spectral libraries such as NIST.

Workflow and Diagrams

The following diagram illustrates the overall workflow for the extraction and analysis of this compound.

Caption: Workflow for this compound extraction and analysis.

The logical relationship for optimizing the hydrodistillation process is depicted below.

Caption: Key parameters for optimizing hydrodistillation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sequential Separation of Essential Oil Components during Hydrodistillation of Fresh Foliage from Azorean Cryptomeria japonica (Cupressaceae): Effects on Antibacterial, Antifungal, and Free Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of p-Mentha-1,5-dien-8-ol and its Isomers as Chiral Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane skeleton, a common motif in natural products, serves as a valuable and versatile chiral pool for asymmetric synthesis. Specifically, unsaturated derivatives such as p-Mentha-1,5-dien-8-ol and its isomers, like p-mentha-2,8-dien-1-ol, are powerful chiral building blocks. Their inherent stereochemistry, derived from readily available natural terpenes like limonene, allows for the transfer of chirality into complex target molecules. This is particularly significant in the pharmaceutical industry, where the stereospecific synthesis of drug candidates is paramount for efficacy and safety.

These p-menthadienols are notably utilized in the synthesis of cannabinoids, where their diene structure and chiral centers direct the formation of the complex tricyclic core of compounds like (-)-Δ⁹-tetrahydrocannabinol (THC) and (-)-cannabidiol (CBD). The strategic use of Lewis acid catalysis enables a highly convergent one-step synthesis, coupling the p-menthadienol with a substituted resorcinol to build the cannabinoid scaffold with a high degree of stereocontrol.